

physical and chemical properties of N-Methyl-m-toluidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-m-toluidine**

Cat. No.: **B1666196**

[Get Quote](#)

N-Methyl-m-toluidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **N-Methyl-m-toluidine**. It includes key data, experimental methodologies, and a visualization of its synthetic pathways and chemical reactivity. This document is intended to serve as a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

N-Methyl-m-toluidine, also known as N,3-Dimethylaniline, is a secondary aromatic amine. Its properties are summarized below.

Table 1: Physical Properties of N-Methyl-m-toluidine

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ N	[1] [2]
Molecular Weight	121.18 g/mol	[1] [3] [4]
Appearance	Light orange to yellow to green clear liquid	[1]
Melting Point	-10.08 °C (estimate)	[1] [2]
Boiling Point	204-206 °C at 5 mmHg; 206-207 °C	[1] [2] [3]
Density	0.957 g/mL at 25 °C	[1] [2] [3]
Refractive Index	n _{20/D} 1.5560	[1] [2] [3]
Flash Point	194 °F (90 °C)	[1] [3]
Water Solubility	Insoluble	[1] [2]
Vapor Pressure	23.3-203 Pa at 20-50 °C	[2]
pKa	5.00 ± 0.25 (Predicted)	[1]

Table 2: Chemical and Safety Information

Property	Value	Reference
CAS Number	696-44-6	[1] [3] [4]
Hazard Classifications	Acute Toxicity (Oral, Dermal, Inhalation), STOT RE 2, Aquatic Chronic 3	[3]
Hazard Symbols	Toxic	[1]
Signal Word	Danger	[3]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **N-Methyl-m-toluidine** are crucial for its application in research and development.

Synthesis of N-Methyl-m-toluidine

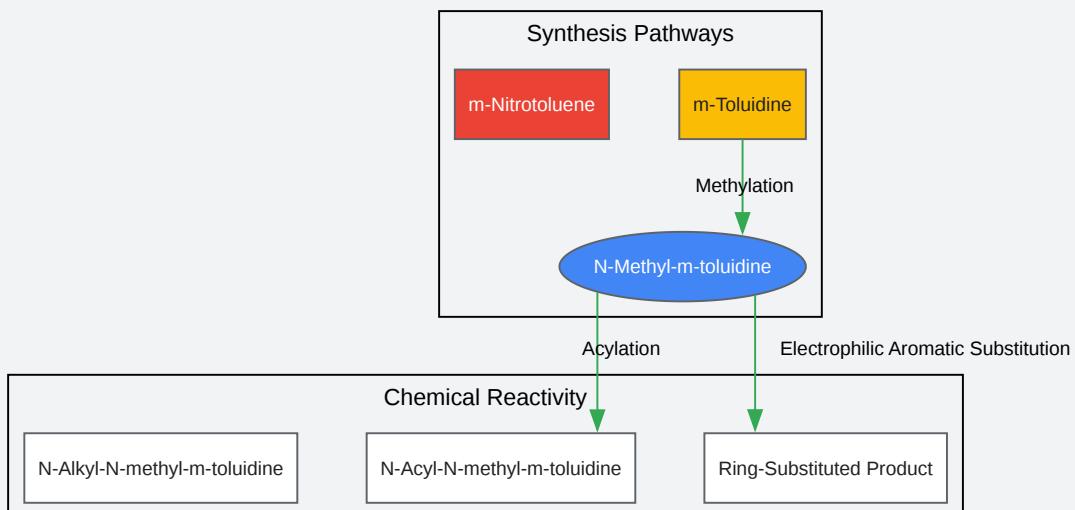
A common method for the synthesis of **N-Methyl-m-toluidine** is the methylation of m-toluidine. An alternative industrial route involves the catalytic hydrogenation of m-nitrotoluene followed by N-methylation.[\[1\]](#)

Protocol: Methylation of m-Toluidine

This protocol is a representative method for the N-methylation of anilines and can be adapted for **N-Methyl-m-toluidine**.

- Reaction Setup: In a reaction flask, dissolve m-toluidine in a suitable solvent such as methanol.[\[1\]](#)
- Addition of Methylating Agent: While stirring, slowly add a methylating agent, such as dimethyl sulfate or methyl iodide. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
- Reaction Conditions: The mixture is then stirred for a specified period, often at room temperature or with gentle heating, to ensure the completion of the reaction. Industrial processes may involve heating m-toluidine with methanol and sulfuric acid under pressure.[\[1\]](#)
- Workup: After the reaction is complete, the mixture is worked up to isolate the product. This typically involves neutralization of any acid, extraction with an organic solvent, and washing of the organic layer.
- Purification: The crude product is then purified, commonly by distillation under reduced pressure, to yield pure **N-Methyl-m-toluidine**.[\[5\]](#)

Determination of Physical Properties


Standard laboratory procedures are employed to determine the physical properties of **N-Methyl-m-toluidine**.

- Boiling Point: The boiling point is determined by distillation at a specific pressure. For substances with high boiling points, vacuum distillation is used to prevent decomposition.
- Melting Point: For compounds that are solid at room temperature, the melting point is determined using a melting point apparatus. As **N-Methyl-m-toluidine** is a liquid at room temperature, its freezing point would be determined instead.
- Density: The density is measured using a pycnometer or a density meter at a specified temperature.
- Refractive Index: The refractive index is determined using a refractometer, typically at 20 °C with the sodium D-line.
- Spectroscopic Analysis: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and FTIR.[\[1\]](#)

Synthesis and Reactivity Overview

The following diagram illustrates the primary synthesis routes and key chemical reactions of **N-Methyl-m-toluidine**.

Synthesis and Reactivity of N-Methyl-m-toluidine

[Click to download full resolution via product page](#)

Caption: Synthetic routes to and major reactions of **N-Methyl-m-toluidine**.

Chemical Reactivity

N-Methyl-m-toluidine exhibits reactivity characteristic of a secondary aromatic amine.

- Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with electrophiles.^[1]
- Alkylation and Acylation: It readily undergoes alkylation and acylation at the nitrogen atom to form tertiary amines and amides, respectively.^[1]
- Electrophilic Aromatic Substitution: The amino and methyl groups are activating and ortho-, para-directing, making the aromatic ring susceptible to electrophilic substitution reactions.^[1]

Biological Signaling Pathways

Currently, there is no scientific literature to suggest that **N-Methyl-m-toluidine**, a relatively simple synthetic organic compound primarily used as a chemical intermediate, is directly involved in complex biological signaling pathways in the manner of a bioactive drug molecule or endogenous signaling molecule. Its toxicological effects are of primary concern in a biological context.

Safety and Handling

N-Methyl-m-toluidine is toxic if swallowed, in contact with skin, or if inhaled.[6] It is also harmful to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area.[6] In case of contact with skin, wash immediately with plenty of soap and water.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyl-m-toluidine | 696-44-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. N-Methyl-m-toluidine 97 696-44-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. N-METHYL-P-TOLUIDINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of N-Methyl-m-toluidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666196#physical-and-chemical-properties-of-n-methyl-m-toluidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com